molecular formula C13H17NO8 B185942 Deferiprone 3-O-beta-D-Glucuronide CAS No. 141675-48-1

Deferiprone 3-O-beta-D-Glucuronide

Cat. No.: B185942
CAS No.: 141675-48-1
M. Wt: 315.28 g/mol
InChI Key: VOJFZOAEFOZFIL-VLSLFRSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solubility and Stability

While direct solubility data for the glucuronide is limited, its conjugated structure suggests enhanced aqueous solubility compared to deferiprone. Deferiprone itself is sparingly soluble in water (0.1–0.5 mg/mL), but glucuronidation introduces a negatively charged carboxylate group (pKa ~3.0), improving solubility under physiological pH.

Parameter Value Source
Short-term Stability (Serum) Stable at -20°C
Urinary Excretion 75–90% of dose within 24 hours

The metabolite’s stability in human serum has been validated in pharmacokinetic studies, with no significant degradation observed during sample handling.

Properties

CAS No.

141675-48-1

Molecular Formula

C13H17NO8

Molecular Weight

315.28 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1

InChI Key

VOJFZOAEFOZFIL-VLSLFRSYSA-N

SMILES

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

In Vitro Metabolic Studies

In vitro studies utilizing human liver microsomes or recombinant UGT1A6 enzymes have demonstrated the kinetics of this reaction. For instance, incubation of deferiprone (25 mg/kg) with β-glucuronidase inhibitors allows for the quantification of the glucuronide metabolite via high-performance liquid chromatography (HPLC). The reaction typically proceeds at physiological pH (7.4) and temperature (37°C), with a reported Km value of 45 μM for deferiprone glucuronidation.

Table 1: Key Parameters of Enzymatic Glucuronidation

ParameterValueSource
Enzyme ResponsibleUGT1A6
Km (Deferiprone)45 μM
Optimal pH7.4
Reaction Temperature37°C

Chemical Synthesis and Industrial Production

While enzymatic methods dominate in vivo and in vitro studies, industrial-scale production of this compound relies on chemical synthesis. Custom synthesis services, such as those offered by LGC Standards and SynZeal, employ regioselective glucuronidation strategies to ensure high purity (>95% by HPLC).

Regioselective Glucuronidation

The chemical synthesis involves coupling deferiprone with activated glucuronic acid derivatives. A common approach uses trichloroacetimidate-protected glucuronic acid, which reacts with deferiprone’s hydroxyl group under acidic conditions. The protecting group is subsequently removed via hydrolysis, yielding the free glucuronide.

Table 2: Industrial Synthesis Specifications

ParameterValueSource
Purity>95% (HPLC)
Molecular FormulaC₁₃H₁₇NO₈
Molecular Weight315.3 g/mol
CAS Number141675-48-1

Purification and Quality Control

Post-synthesis purification employs reverse-phase chromatography (C18 columns) with mobile phases comprising phosphate buffer (10 mM, pH 3) and methanol (93:7 v/v). Quality control protocols include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity.

Analytical Verification of Synthetic Products

Analytical methods play a pivotal role in validating the identity and purity of synthesized this compound. The FDA mandates dissolution testing using USP Apparatus II (paddle method) at 50 rpm in 0.1 N HCl, with acceptance criteria requiring ≥85% dissolution within 45 minutes.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method (280 nm detection) separates deferiprone and its glucuronide using a C18 column. Serum and urine samples are pretreated with β-glucuronidase to hydrolyze the conjugate, enabling quantification of total deferiprone.

Table 3: HPLC Method Parameters

ParameterValueSource
ColumnC18 (150 × 4.6 mm)
Mobile PhasePhosphate:MeOH (93:7)
Flow Rate1.0 mL/min
Retention Time (Glucuronide)8.2 min

Pharmacokinetic Relevance and Metabolic Profiling

This compound serves as a biomarker for deferiprone exposure, with pharmacokinetic studies revealing linear kinetics up to 33 mg/kg doses. Gender differences in AUC₀–∞ (27% higher in women) and volume of distribution (Vd/F) correlate with serum ferritin levels (rs = 0.665, p = 0.001), highlighting the metabolite’s diagnostic utility.

Regulatory and Industrial Considerations

Custom synthesis of deferiprone glucuronide requires adherence to Good Manufacturing Practices (GMP) and stringent documentation for regulatory submissions. The FDA emphasizes post-marketing pharmacokinetic trials to assess accumulation risks and UGT1A6 polymorphism effects .

Chemical Reactions Analysis

Types of Reactions: : Deferiprone 3-O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of deferiprone .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Introduction to Deferiprone 3-O-beta-D-Glucuronide

This compound (DFP-G) is a significant metabolite of deferiprone, an orally active iron chelator primarily used in treating iron overload conditions such as thalassemia. The glucuronidation process, which converts deferiprone into DFP-G, is crucial for its pharmacokinetics and therapeutic applications. This article explores the scientific research applications of DFP-G, including its pharmacokinetics, safety profile, and potential therapeutic uses.

Metabolism and Excretion

DFP is extensively metabolized in the liver, primarily through glucuronidation to produce DFP-G, which is pharmacologically inactive but plays a critical role in the drug's overall pharmacokinetics. Studies indicate that approximately 75% to 95% of the administered dose of deferiprone is recovered in urine, predominantly as DFP-G . The elimination half-life of DFP-G can vary based on renal function, with impaired renal clearance leading to increased systemic exposure to this metabolite .

Influence of Renal Impairment

Research has shown that renal impairment significantly affects the pharmacokinetics of DFP and its glucuronide metabolite. In patients with varying degrees of renal function, the maximum concentration (CmaxC_{max}) and area under the curve (AUCAUC) for DFP-G increased as estimated glomerular filtration rate (eGFR) decreased . This suggests that monitoring renal function is essential when administering deferiprone to avoid potential toxicity.

Renal FunctionCmaxC_{max} (ng/mL)AUC (ng·h/mL)
HealthyXY
Mild ImpairmentXY
Moderate ImpairmentXY
Severe ImpairmentXY

Treatment of Iron Overload

DFP-G's primary application remains in managing iron overload conditions. Clinical studies have demonstrated that deferiprone, and by extension its metabolite DFP-G, effectively reduces serum ferritin levels in patients with thalassemia who are undergoing regular blood transfusions . The ability to monitor serum ferritin concentrations allows for tailored dosing strategies that optimize therapeutic outcomes.

Efficacy in Thalassemia Patients

A multicenter randomized clinical trial compared the efficacy of deferiprone with deferoxamine (DFO) in patients with thalassemia. Results indicated no significant difference in liver iron content reduction between the two therapies. However, patients receiving deferiprone showed a more favorable profile regarding myocardial siderosis improvement .

Safety Profile

The safety profile of deferiprone has been well documented, with agranulocytosis being a notable adverse effect occurring in approximately 1% of patients. Other side effects include gastrointestinal disturbances and zinc deficiency . Importantly, the conversion to DFP-G may mitigate some toxic effects associated with deferiprone itself due to its inactive nature.

Mechanism of Action

Deferiprone 3-O-beta-D-glucuronide exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of deferiprone. The primary molecular target is the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to deferiprone . This process facilitates the elimination of deferiprone from the body, reducing iron overload .

Comparison with Similar Compounds

Resveratrol 3-O-β-D-Glucuronide

  • Parent Molecule: Resveratrol, a polyphenol with antioxidant and anti-inflammatory properties.
  • Synthesis : Achieved via selective deacetylation of resveratrol triacetate with ammonium acetate (yield: 75%) or Heck coupling of iodoaryl glucuronate esters with styrenes .
  • Pharmacology : A major metabolite of resveratrol, it contributes to systemic bioavailability but exhibits reduced bioactivity compared to the parent compound due to glucuronidation .

Quercetin-3-O-β-D-Glucuronide

  • Parent Molecule: Quercetin, a flavonoid with anti-inflammatory and antioxidant effects.
  • Synthesis : Synthesized under basic glucuronidation conditions or via enzymatic methods .
  • Pharmacology : Demonstrates higher tissue accumulation than quercetin in some studies. Content varies significantly in natural sources (0.15–10.0 mg/g), influencing biological activity .

Morphine-3-O-β-D-Glucuronide (M3G) and Morphine-6-O-β-D-Glucuronide (M6G)

  • Parent Molecule : Morphine, an opioid analgesic.
  • Synthesis : Formed via hepatic UGT2B7-mediated glucuronidation.
  • Pharmacology :
    • M6G : Binds competitively to μ-, δ-, and κ-opioid receptors (IC₅₀: 0.1–1 μM), contributing to potent analgesic effects .
    • M3G : Lacks opioid receptor affinity; effects attributed to residual morphine contamination (0.3%) .

Myricetin-3-O-β-D-Glucuronide

  • Parent Molecule: Myricetin, a flavonoid with anti-inflammatory properties.
  • Pharmacology : Inhibits COX-1 (IC₅₀: 0.5 μM), COX-2 (IC₅₀: 8 μM), and 5-LOX (IC₅₀: 0.1–2.2 μM), showing potent in vivo anti-inflammatory activity (ED₅₀: 15 μg/kg in carrageenan edema) .

Hesperetin-3'-O-β-D-Glucuronide

  • Parent Molecule: Hesperetin, a citrus flavonoid.

Structural and Functional Comparison

Pharmacokinetic and Pharmacodynamic Profiles

Compound Peak Serum Concentration Key Pharmacological Actions Clinical Relevance
DFP-G 1 hour post-dose Iron chelation (indirect), potential neuroactivity Management of iron overload
M6G 1–2 hours post-dose μ-opioid receptor agonism Analgesia (potency > morphine)
Myricetin glucuronide Not reported COX/LOX inhibition Anti-inflammatory therapy

Impact of Structural Modifications

  • Positional Isomerism : Morphine glucuronides highlight the critical role of conjugation position; 6-O-glucuronidation (M6G) confers receptor binding, unlike 3-O-glucuronidation (M3G) .
  • Parent Molecule Effects: DFP-G retains iron-chelating properties indirectly by modulating DFP bioavailability, whereas flavonoid glucuronides (e.g., quercetin, myricetin) often exhibit altered or reduced activity compared to parent compounds .

Key Research Findings

  • DFP-G : Renal impairment increases systemic exposure by 2–3 fold, necessitating dose adjustments in patients with renal dysfunction .
  • Myricetin Glucuronide : Demonstrates 200-fold higher in vivo potency (ED₅₀: 15 μg/kg) than in vitro COX inhibition (IC₅₀: 0.5 μM), suggesting synergistic mechanisms .

Q & A

Basic Research Questions

Q. How is Deferiprone 3-O-beta-D-Glucuronide (DG) identified and quantified in biological matrices?

  • Methodological Answer : DG is analyzed using HPLC-MS/MS with optimized parameters:

  • Mobile phase : 30% acetonitrile and 70% 0.5% heptafluorobutyric acid in 0.01% trifluoroacetic acid.
  • Detection : Positive ion mode (m/z transitions: 315.9→140.2 for DG; 140.1→96.0 for deferiprone).
  • Validation : Intra- and inter-day precision (CV <10%) and accuracy (bias <5%) ensure reliability. Beta-glucuronidase treatment confirms glucuronide identity by hydrolyzing the conjugate .

Q. What are the primary metabolic pathways involved in DG formation?

  • Methodological Answer : DG is synthesized via UGT1A6-mediated glucuronidation of deferiprone. In vitro studies using recombinant UGT isoforms and human tissue microsomes reveal UGT1A6 as the dominant enzyme, with kinetic parameters (e.g., Km, Vmax) determined via Michaelis-Menten plots. Over 90% of deferiprone is metabolized into DG, excreted renally within 24 hours .

Q. What analytical challenges arise when separating DG from other glucuronide isomers?

  • Methodological Answer : Adjusting the HPLC mobile phase to 15% acetonitrile/85% aqueous improves resolution. Structural confirmation involves comparing retention times, mass spectra, and enzymatic hydrolysis with beta-glucuronidase. Co-elution risks are mitigated by spiking with synthetic standards and using collision energy gradients .

Advanced Research Questions

Q. How do UGT isoforms influence the regioselectivity and efficiency of deferiprone glucuronidation?

  • Methodological Answer : Recombinant UGT assays (e.g., UGT1A1, 1A3, 1A9) are used to assess isoform-specific activity. UGT1A6 exhibits the highest catalytic efficiency (kcat/Km = 0.45 mL/min/mg), while others show negligible activity. Molecular docking studies correlate this selectivity with the active-site topology of UGT1A6, which accommodates deferiprone’s iron-chelating structure .

Q. How can synthetic routes for DG be optimized to improve yield and purity?

  • Methodological Answer : Phase-transfer catalysis (e.g., methylene chloride with alkali hydroxides) enhances glucuronidation efficiency. A 9% yield of DG was reported using allyl glucuronate intermediates under Mitsunobu conditions, but yields can be improved via TEMPO-mediated oxidation for regioselective glycosidic bond formation .

Q. What experimental strategies address discrepancies in DG’s stability under varying pH conditions?

  • Methodological Answer : Stability studies in buffers (pH 1–9) reveal DG degradation at extremes (pH <3 or >8). LC-UV/MS stability assays quantify degradation products, while Arrhenius modeling predicts shelf-life under storage conditions. Adding antioxidants (e.g., ascorbic acid) mitigates oxidative breakdown .

Q. How do in vitro and in vivo genotoxicity findings for deferiprone reconcile?

  • Methodological Answer : In vitro assays (e.g., bacterial reverse mutation) show no mutagenicity, while mouse micronucleus tests reveal clastogenicity. This discrepancy is attributed to metabolic differences: deferiprone’s iron-chelation activity in vivo generates reactive oxygen species, absent in acellular systems. Follow-up studies using hepatic S9 fractions simulate in vivo metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.